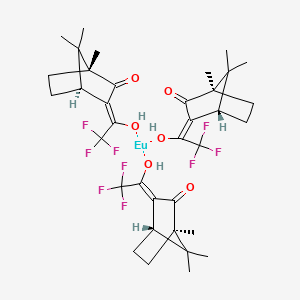

(+)-Eu(tfc)3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H45EuF9O6 |

|---|---|

Molecular Weight |

896.7 g/mol |

IUPAC Name |

europium;(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/3C12H15F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |

InChI Key |

YXJPWWGLCOPUGI-KDMOJBFPSA-N |

Isomeric SMILES |

C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Eu] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Eu] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Luminescent Soul of (+)-Eu(tfc)3: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the core photoluminescent properties of the chiral europium complex, (+)-Eu(tfc)3. This document provides a comprehensive overview of its spectral characteristics, luminescence dynamics, and the experimental protocols crucial for their determination, offering a foundational resource for its application in advanced analytical and biomedical fields.

The trivalent europium complex with (+)-3-(trifluoroacetyl)camphorate, denoted as this compound, is a prominent member of the lanthanide coordination compound family, renowned for its sharp and characteristic red emission. This property, coupled with its chiral nature, makes it a valuable tool in diverse applications, including circularly polarized luminescence (CPL) spectroscopy, asymmetric synthesis, and as a chiral shift reagent in NMR spectroscopy. Understanding its photoluminescent properties is paramount for optimizing its performance in these and emerging technologies.

Core Photoluminescent Properties

The photoluminescence of this compound is governed by the "antenna effect," where the organic ligand, (+)-3-(trifluoroacetyl)camphorate, absorbs ultraviolet radiation and efficiently transfers this energy to the central Eu(III) ion. This process circumvents the forbidden f-f transitions of the lanthanide ion, leading to its characteristic luminescence. The key photoluminescent parameters are summarized below.

Spectral Properties

The excitation spectrum of this compound typically exhibits a broad band in the UV region, corresponding to the π-π* transitions of the organic ligand. Upon excitation into this band, the complex displays a series of sharp emission peaks in the visible region, characteristic of the Eu(III) ion's ⁵D₀ → ⁷Fₙ transitions. The most intense of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the compound's brilliant red color.

| Transition | Wavelength (nm) | Relative Intensity |

| ⁵D₀ → ⁷F₀ | ~580 | Weak |

| ⁵D₀ → ⁷F₁ | ~591-594 | Strong |

| ⁵D₀ → ⁷F₂ | ~612-617 | Very Strong |

| ⁵D₀ → ⁷F₃ | ~650 | Very Weak |

| ⁵D₀ → ⁷F₄ | ~700 | Weak |

Table 1: Characteristic emission bands of this compound.

Luminescence Dynamics

The efficiency and lifetime of the luminescence are critical parameters for practical applications. The quantum yield (Φ) represents the ratio of emitted photons to absorbed photons, while the luminescence lifetime (τ) is the average time the Eu(III) ion remains in the excited state. These properties are highly sensitive to the coordination environment of the Eu(III) ion.

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | Varies (up to ~30% in some systems)[1] | Dependent on solvent and ancillary ligands |

| Luminescence Lifetime (τ) | Typically in the hundreds of microseconds (e.g., ~0.780 ms)[2] | Dependent on solvent and temperature |

Table 2: Typical luminescence dynamics of Eu(III) complexes.

Circularly Polarized Luminescence (CPL)

A key feature of this compound is its chirality, which gives rise to circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light and is quantified by the dissymmetry factor, gCPL. This property is highly sensitive to the chiral structure of the complex. The gCPL value for a coordination polymer of this compound has been reported to be -0.05.[3]

Experimental Protocols

Accurate determination of the photoluminescent properties of this compound requires precise experimental methodologies. Below are outlines of the key experimental protocols.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a europium(III) salt, such as EuCl₃ or Eu(NO₃)₃, with the deprotonated form of the (+)-3-(trifluoroacetyl)camphor ligand in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The pH is typically adjusted to facilitate the formation of the complex.

Caption: Synthetic workflow for this compound.

Photoluminescence Spectroscopy

The measurement of excitation and emission spectra is typically performed using a spectrofluorometer.

Caption: Experimental setup for photoluminescence measurements.

Detailed Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, dichloromethane).

-

Excitation Spectrum: The emission monochromator is set to the wavelength of the most intense emission peak (around 615 nm), and the excitation monochromator is scanned across a range of UV-visible wavelengths.[2]

-

Emission Spectrum: The excitation monochromator is set to a wavelength of maximum absorption (determined from the excitation spectrum), and the emission monochromator is scanned across the visible range to record the emission spectrum.[2]

Quantum Yield Determination

The luminescence quantum yield can be determined using a relative method with a well-characterized standard.

Caption: Workflow for determining quantum yield.

Formula: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

Luminescence Lifetime Measurement

The luminescence lifetime is measured using time-resolved spectroscopy.

Caption: Experimental setup for lifetime measurements.

Detailed Methodology:

-

Excitation: The sample is excited with a short pulse of light.

-

Detection: The decay of the luminescence intensity over time is recorded using a fast detector and an oscilloscope.

-

Analysis: The decay curve is fitted to an exponential function to determine the lifetime (τ).[2]

Energy Transfer Pathway

The photoluminescence of this compound is a multi-step process involving the ligand and the central Eu(III) ion.

Caption: The "antenna effect" energy transfer mechanism.

This guide provides a foundational understanding of the photoluminescent properties of this compound, essential for its effective utilization in research and development. The provided data and protocols serve as a starting point for further exploration and application of this versatile chiral lanthanide complex.

References

An In-depth Technical Guide to the Synthesis and Characterization of (+)-Eu(tfc)3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (+)-Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as (+)-Eu(tfc)3. This chiral lanthanide complex is a valuable tool in stereochemistry, particularly as a chiral shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy for the resolution of enantiomers.

Physicochemical Properties

This compound is a coordination complex with the chemical formula C36H42EuF9O6. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C36H42EuF9O6 | |

| Molecular Weight | 893.66 g/mol | |

| Appearance | Yellow powder | [1] |

| Optical Activity ([α]20/D) | +165° (c = 1% in chloroform) | |

| CAS Number | 34830-11-0 |

Synthesis of this compound

The synthesis of this compound involves the reaction of a europium(III) salt with the chiral ligand (+)-3-(trifluoromethylhydroxymethylene)camphor. Two common methods are reported, utilizing either europium(III) acetate (B1210297) or europium(III) chloride as the starting material.

Experimental Protocol: From Europium(III) Acetate

This method provides a straightforward route to the synthesis of this compound.

Materials:

-

Europium(III) acetate

-

(+)-3-Trifluoroacetyl camphor (B46023)

-

Methanol

-

Distilled water

-

Ammonia (B1221849) solution

Procedure: [1]

-

Dissolve europium(III) acetate in a minimal amount of distilled water.

-

In a separate flask, dissolve (+)-3-trifluoroacetyl camphor in methanol.

-

Add the methanolic solution of the ligand to the aqueous solution of europium(III) acetate with stirring.

-

Slowly add ammonia solution to the mixture to facilitate the deprotonation of the ligand and coordination to the europium ion.

-

Continue stirring the reaction mixture at room temperature for a period of 3 hours.

-

The resulting yellow precipitate of this compound is collected by filtration.

-

The crude product is purified by washing thoroughly with distilled water to remove any unreacted starting materials and by-products.

-

The purified product is then dried to yield the final yellow powder.

Experimental Protocol: From Europium(III) Chloride (Anhydrous Conditions)

This alternative method emphasizes the importance of anhydrous conditions to prevent the formation of hydrated species and ensure high purity of the final product.

Materials:

-

Anhydrous Europium(III) chloride

-

Enantiomerically pure (+)-3-(trifluoromethylhydroxymethylene)camphor (Htfc)

-

Anhydrous non-polar solvent (e.g., dichloromethane)

Procedure: [2]

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous europium(III) chloride in a non-polar solvent such as dichloromethane.

-

Add a stoichiometric amount of enantiomerically pure (+)-3-(trifluoromethylhydroxymethylene)camphor to the suspension.

-

The reaction is typically carried out at a controlled temperature, for instance, below 0°C, to minimize potential side reactions.[2]

-

The reaction mixture is stirred under anhydrous conditions until the reaction is complete.

-

The final product can be isolated and purified by fractional crystallization.[2]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and chiral integrity. The primary techniques employed are NMR spectroscopy and chiroptical methods such as circular dichroism and circularly polarized luminescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiroptical Spectroscopy

Chiroptical techniques are paramount in confirming the chirality of this compound and understanding its stereochemical properties.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is utilized to confirm the Λ or Δ configuration of the final complex, providing crucial information about the chirality of the coordination sphere around the europium ion.[2]

-

Circularly Polarized Luminescence (CPL) Spectroscopy: CPL spectroscopy is a powerful tool for probing the chiral environment in the excited state. The luminescence spectrum of [Eu(tfc)3] in deuterated dimethyl sulfoxide (B87167) shows characteristic emission bands of the Eu(III) ion. The observation of a strong CPL signal confirms the effective transfer of chirality from the camphor-derived ligand to the metal center.[2][4] The CPL spectra of europium complexes with the same ligand can show inverted signatures in different solvents, highlighting the sensitivity of the chiroptical properties to the molecular environment.[2]

Applications

The primary application of this compound is as an optically active NMR shift reagent.[5] It is used to determine the enantiomeric composition of various chiral organic molecules. The mechanism involves the formation of transient diastereomeric complexes between this compound and the enantiomers of the analyte, leading to the separation of their NMR signals. This allows for the quantification of each enantiomer in a mixture.

Conclusion

This technical guide has outlined the synthesis and key characterization techniques for the chiral lanthanide complex, this compound. The provided experimental protocols offer a foundation for its preparation, while the discussion on spectroscopic methods highlights the means for its structural and stereochemical verification. Its established role as a chiral NMR shift reagent underscores its importance in the field of stereochemistry, with potential applications in asymmetric synthesis and drug development.

References

An In-depth Technical Guide to the Crystal Structure of (+)-Eu(tfc)3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as (+)-Eu(tfc)3, is a chiral lanthanide complex renowned for its application as a chemical shift reagent in nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its ability to induce significant shifts in the NMR spectra of organic molecules facilitates the resolution of overlapping signals and the determination of enantiomeric purity.[2] This technical guide provides a comprehensive overview of the structural aspects of this compound, focusing on its coordination chemistry and the experimental methodologies used for its characterization. While a complete single-crystal X-ray diffraction structure is not publicly available, this guide consolidates available spectroscopic data to elucidate the local coordination environment of the europium ion.

Molecular Structure and Coordination Environment

The molecular structure of this compound consists of a central europium(III) ion coordinated to three bulky, chiral ligands derived from (+)-camphor. The ligand, 3-(trifluoromethylhydroxymethylene)-(+)-camphorato, is a β-diketonate that chelates to the europium ion through its two oxygen atoms.

Spectroscopic studies, particularly Extended X-ray Absorption Fine Structure (EXAFS), have provided valuable insights into the local coordination environment of the Eu(III) ion. Analysis of EXAFS data indicates a coordination number of eight for the europium ion, suggesting a [EuO₈] core geometry.[2] The average Eu-O bond length has been determined to be 2.38 Å.[2]

| Parameter | Value | Method |

| Coordination Number | 8 | EXAFS |

| Average Eu-O Bond Length | 2.38 Å | EXAFS |

Table 1: Quantitative structural data for this compound obtained from EXAFS spectroscopy.[2]

The high coordination number is typical for lanthanide ions, which are known for their large ionic radii and flexible coordination geometries. The eight oxygen atoms surrounding the central europium ion create a highly coordinated and sterically hindered environment.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a europium(III) salt with the chiral ligand in a suitable solvent.[2]

Materials:

-

Europium(III) acetate (B1210297) hydrate

-

(+)-3-Trifluoroacetyl-d-camphor

-

Aqueous ammonia (B1221849)

-

Distilled water

Procedure:

-

Europium(III) acetate is dissolved in distilled water.

-

A solution of (+)-3-trifluoroacetyl-d-camphor in methanol is added to the europium salt solution.

-

The pH of the mixture is adjusted by the dropwise addition of aqueous ammonia with constant stirring.

-

The reaction mixture is stirred at room temperature for several hours, during which a yellow precipitate of this compound forms.

-

The precipitate is collected by filtration, washed thoroughly with distilled water to remove any unreacted starting materials and byproducts, and then dried under vacuum.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound complex is outlined in the diagram below. This involves initial confirmation of the compound's identity and purity, followed by detailed structural and spectroscopic analysis.

Single-Crystal X-ray Diffraction (Hypothetical Protocol)

Although a definitive crystal structure is not publicly available, a hypothetical protocol for its determination would involve the following steps:

-

Crystal Growth: Slow evaporation of a saturated solution of this compound in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and hexane) would be attempted to obtain single crystals of sufficient size and quality.

-

Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected over a range of angles using a modern diffractometer equipped with a sensitive detector.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would then be solved using direct methods or Patterson methods, followed by refinement using least-squares procedures to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Significance in Drug Development

The chiral nature of this compound makes it an invaluable tool in drug development, where the stereochemistry of a molecule can have a profound impact on its pharmacological activity. By forming diastereomeric adducts with chiral drug molecules, this compound allows for the determination of enantiomeric excess and the assignment of absolute configuration using NMR spectroscopy. This is crucial for ensuring the quality and efficacy of chiral pharmaceuticals.

Conclusion

While a complete, publicly accessible single-crystal X-ray structure of this compound remains elusive, spectroscopic data, particularly from EXAFS, has provided key insights into its coordination environment, revealing an eight-coordinate europium center with an average Eu-O bond length of 2.38 Å.[2] The synthesis of this important chiral shift reagent is straightforward, and its characterization relies on a suite of spectroscopic techniques. The structural information, even if incomplete, is vital for understanding its mechanism as a chiral shift reagent and for its continued application in the fields of chemistry and drug development. Further research aimed at obtaining a definitive single-crystal structure would be highly beneficial to the scientific community.

References

magnetic properties of europium(III) complexes

An In-depth Technical Guide to the Magnetic Properties of Europium(III) Complexes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Europium(III) (Eu³⁺) complexes possess unique magnetic characteristics that distinguish them from other lanthanide ions. With a non-magnetic ground state (⁷F₀), their magnetic behavior is entirely governed by temperature-dependent paramagnetism, often referred to as Van Vleck paramagnetism. This phenomenon arises from the thermal population of low-lying excited magnetic states (⁷F₁, ⁷F₂, etc.). Understanding and characterizing these properties are crucial for applications ranging from single-molecule magnets (SMMs) to advanced Magnetic Resonance Imaging (MRI) contrast agents, particularly those utilizing the Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) mechanism. This guide provides a comprehensive overview of the theoretical basis of Eu(III) magnetism, quantitative data from representative complexes, detailed experimental protocols for characterization, and logical workflows for analysis.

Theoretical Framework: The Origin of Europium(III) Magnetism

The magnetic properties of lanthanide ions are fundamentally different from those of transition metals due to the effective shielding of the 4f electrons by the outer 5s and 5p orbitals.[1][2] This shielding minimizes ligand field effects and allows for a strong spin-orbit coupling.

The Eu³⁺ ion has a 4f⁶ electron configuration. According to Hund's rules, its ground state is ⁷F₀. In this state, the total angular momentum (J), the spin angular momentum (S), and the orbital angular momentum (L) are all zero, rendering the ground state diamagnetic.[3][4][5] However, Eu(III) complexes exhibit a slight paramagnetism that increases with temperature.[3] This is due to the thermal population of the low-lying excited ⁷Fₙ multiplets (where J = 1, 2, ... 6). The first excited state, ⁷F₁, is only about 300-400 cm⁻¹ above the ground state and is therefore significantly populated even at room temperature.[6][7] This "temperature-induced" magnetism is known as Van Vleck paramagnetism.[8]

The molar magnetic susceptibility (χₘ) of Eu(III) is therefore almost entirely independent of temperature at very low temperatures (below ~100 K) where only the ⁷F₀ state is populated, but it changes as higher energy levels become accessible upon heating.[6]

Figure 1: Eu(III) electronic states and the origin of its paramagnetism.

Quantitative Magnetic Data

The magnetic behavior of Eu(III) complexes is typically reported as the product of the molar magnetic susceptibility and temperature (χₘT) versus temperature (T). For a simple paramagnetic system following the Curie Law, this plot would be a flat line. For Eu(III) complexes, the χₘT value gradually decreases upon cooling as the excited states are depopulated, approaching zero at 0 K.[5][6][9]

The following tables summarize representative magnetic susceptibility data for various Eu(III) complexes reported in the literature.

Table 1: Magnetic Susceptibility Data for Mononuclear Eu(III) Complexes

| Complex | χₘT at 300 K (emu·K·mol⁻¹) | χₘT at ~2 K (emu·K·mol⁻¹) | Spin-Orbit Coupling (λ, cm⁻¹) | Reference |

|---|---|---|---|---|

| [Eu(HCPz₃)H₂O(NO₃)₃] | 1.25 | ~0.05 | 383 | [9] |

| [Eu(HC(PzMe₂)₃)(NO₃)₃] | 1.34 | ~0.06 | 406 | [9] |

| [Eu₂(Hpcpa)₃(H₂O)₅·H₂O]ₙ | ~1.3 | Approaches 0 | Not specified | [5] |

| [(H₂O)Zn(LH)Eu(NO₃)₃] | ~1.1 (at 350K) | Approaches 0 | 356.5 |[3][7] |

Table 2: Magnetic Properties of Eu(III) Complexes in Specific Applications

| Application | Complex Type | Key Magnetic Property | Measured Value | Reference |

|---|---|---|---|---|

| MRI Contrast Agent | D-glucuronic acid-coated Eu₂O₃ NPs | Longitudinal Relaxivity (r₁) | 0.04 mM⁻¹s⁻¹ (at 1.5T) | [10] |

| MRI Contrast Agent | D-glucuronic acid-coated Eu₂O₃ NPs | Transverse Relaxivity (r₂) | 2.5 mM⁻¹s⁻¹ (at 1.5T) | [10] |

| PARACEST Agent | Eu(III) complex of S-THP | Paramagnetic Shift | Modulated by anion binding | [11] |

| Single-Molecule Magnet | [Dy-Eu-Dy] complex | Slow magnetic relaxation | Observed |[7] |

Experimental Protocols

The characterization of the magnetic properties of Eu(III) complexes primarily relies on Superconducting Quantum Interference Device (SQUID) magnetometry and Paramagnetic Nuclear Magnetic Resonance (pNMR) spectroscopy.

SQUID Magnetometry

SQUID magnetometry is the gold standard for measuring the magnetic susceptibility of molecular compounds with high sensitivity.

Detailed Methodology:

-

Sample Preparation: A polycrystalline (powdered) sample of the Eu(III) complex (typically 5-20 mg) is carefully weighed and loaded into a gelatin capsule or a borosilicate glass tube.[12] The sample is restrained to prevent torque-induced rotation in the magnetic field.

-

Mounting: The sample holder is mounted in the SQUID magnetometer. The chamber is purged with helium gas and cooled to the desired starting temperature (e.g., 300 K).

-

Data Collection (DC Susceptibility):

-

The magnetic susceptibility is measured as a function of temperature (typically in the range of 1.8 - 300 K).

-

A constant DC magnetic field is applied (commonly 1 kOe or 1000 Oe).[9][13]

-

Measurements are taken at discrete temperature intervals while either cooling (field-cooled, FC) or warming (zero-field-cooled, ZFC, followed by warming in the field).

-

-

Data Analysis:

-

The raw data are corrected for the diamagnetic contributions from the sample holder and the core diamagnetism of the complex itself (using Pascal's constants).

-

The molar magnetic susceptibility (χₘ) is calculated.

-

Data are typically plotted as χₘT vs. T.

-

The experimental data can be fitted to theoretical models, such as the Van Vleck formula, to extract parameters like the spin-orbit coupling constant (λ).[7][9]

-

Paramagnetic NMR (pNMR) Spectroscopy

pNMR is a powerful technique for studying paramagnetic lanthanide complexes in solution, providing insights into their structure and magnetic anisotropy.[14][15] The presence of the paramagnetic Eu³⁺ ion causes large shifts in the NMR signals of the ligand protons, known as Lanthanide-Induced Shifts (LIS).[15][16]

Detailed Methodology:

-

Sample Preparation: A solution of the Eu(III) complex is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[16] A concentration of 5-10 mM is typical.

-

NMR Acquisition:

-

¹H NMR spectra are acquired on a standard high-field NMR spectrometer.

-

The spectral window must be significantly wider than for diamagnetic compounds to accommodate the large paramagnetic shifts, which can be tens or even hundreds of ppm.[15]

-

A diamagnetic analogue (e.g., a La³⁺ or Lu³⁺ complex with the same ligand) should also be run as a reference to determine the diamagnetic contribution to the chemical shift.

-

-

Data Analysis:

-

The observed chemical shift (δ_obs) is a sum of the diamagnetic shift (δ_dia) and the paramagnetic shift (δ_para).

-

The paramagnetic shift (δ_para) is isolated by subtracting the shift of the diamagnetic analogue: δ_para = δ_obs - δ_dia.

-

δ_para itself is composed of two components: the contact shift (through-bond) and the pseudocontact (or dipolar) shift (through-space). The pseudocontact shift is dependent on the geometry of the complex and the anisotropy of the magnetic susceptibility tensor.[14][15]

-

Workflows and Mechanisms

General Experimental Workflow

The characterization of a novel Eu(III) complex follows a logical progression from synthesis to detailed magnetic analysis.

Figure 2: General workflow for magnetic characterization of Eu(III) complexes.

PARACEST Mechanism for MRI Applications

For drug development professionals, a key application of Eu(III) complexes is in MRI. While Eu²⁺ can act as a T₁/T₂ agent similar to Gd³⁺, Eu³⁺ complexes are being developed as PARACEST agents.[10][17][18][19] The PARACEST mechanism relies on the chemical exchange of protons between the paramagnetic complex and bulk water. Protons on the ligand that are shifted by the paramagnetic Eu³⁺ ion are selectively saturated using a radiofrequency pulse. When these saturated protons exchange with water protons, the bulk water signal is attenuated, generating image contrast.[11]

Figure 3: The PARACEST mechanism for Eu(III)-based MRI contrast agents.

Conclusion

The magnetic properties of Europium(III) complexes are a direct consequence of their unique electronic structure, specifically the non-magnetic ⁷F₀ ground state and the thermally accessible ⁷Fₙ excited states. This results in Van Vleck paramagnetism, a subtle but measurable magnetic signature. The precise characterization of these properties through techniques like SQUID magnetometry and paramagnetic NMR is essential for advancing their application in diverse fields. For materials scientists, this understanding aids in the design of molecular magnets. For drug development professionals, harnessing the paramagnetic properties of Eu(III) opens new avenues for creating responsive and intelligent MRI contrast agents based on the PARACEST mechanism, offering functional imaging capabilities beyond simple anatomical contrast.

References

- 1. mdpi.com [mdpi.com]

- 2. apacwomen.ac.in [apacwomen.ac.in]

- 3. Magnetic properties of a europium(iii) complex – possible multiplet crossover - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Van Vleck paramagnetism of the trivalent Eu ions | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Research into europium complexes as magnetic resonance imaging contrast agents (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eu(III) complexes as Anion-responsive Luminescent Sensors and PARACEST Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. From strong to weak interaction: reconciling SQUID and μSQUID-EPR data in anomalous Co( ii ) dimers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01387A [pubs.rsc.org]

- 14. ineosopen.org [ineosopen.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Europium( ii / iii ) coordination chemistry toward applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03080J [pubs.rsc.org]

- 19. Europium(ii/iii) coordination chemistry toward applications - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of lanthanide shift reagents

An In-depth Technical Guide to the Discovery and History of Lanthanide Shift Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core principles of lanthanide shift reagents (LSRs) in Nuclear Magnetic Resonance (NMR) spectroscopy. It details the pivotal historical developments, the underlying theoretical framework of paramagnetic shifts, and the practical applications of these reagents, including spectral simplification and the determination of enantiomeric purity. This document offers structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, the challenge of overlapping signals in complex molecules can significantly hinder structural elucidation. The advent of lanthanide shift reagents (LSRs) in the late 1960s provided a powerful, cost-effective solution to this problem.[1] LSRs are paramagnetic organometallic complexes that coordinate to Lewis basic sites in a substrate molecule, inducing substantial changes in the chemical shifts of nearby nuclei.[2][3] This phenomenon, known as the Lanthanide-Induced Shift (LIS), allows for the simplification of complex spectra and provides valuable structural information.[2] This guide will delve into the history of their discovery, the theoretical principles governing their function, and their practical application in modern research.

A Brief History of Lanthanide Shift Reagents

The pioneering work on lanthanide shift reagents was conducted by Conrad C. Hinckley in 1969.[4] Hinckley discovered that the pyridine (B92270) adduct of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), commonly known as Eu(dpm)₃, could induce significant downfield shifts in the proton NMR spectrum of cholesterol without significant line broadening.[3][4] This initial breakthrough demonstrated the potential of lanthanide complexes to simplify complex NMR spectra.

Following this discovery, the field rapidly expanded. A significant development was the introduction of the fluorinated analogue, Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)), by Rondeau and Sievers in 1971.[3] Eu(fod)₃ exhibited improved solubility and greater Lewis acidity, making it a more effective and versatile shift reagent.[3][5]

The 1970s saw a surge in the application of LSRs, including the development of chiral lanthanide shift reagents (CLSRs) for the determination of enantiomeric purity.[3][6] Reagents such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) were synthesized, which, when complexed with a racemic mixture, form diastereomeric complexes that are distinguishable by NMR.[2][6] While the advent of high-field NMR spectrometers has reduced the routine need for LSRs for simple spectral simplification, they remain a valuable tool, particularly for the rapid determination of enantiomeric excess.[2]

Theoretical Principles

The utility of lanthanide shift reagents stems from the paramagnetic nature of the lanthanide ions.[2] The induced shifts are primarily a result of two mechanisms: the pseudocontact shift and the contact shift.[7]

The Pseudocontact Shift

For most applications involving ¹H NMR, the pseudocontact shift is the dominant mechanism.[3] This through-space interaction arises from the magnetic anisotropy of the lanthanide ion, which creates a local magnetic field that influences the nuclei of the substrate upon complexation.[2] The magnitude of the pseudocontact shift (Δδ) is described by the McConnell-Robertson equation:

Δδ = K * (3cos²θ - 1) / r³

where:

-

r is the distance between the paramagnetic lanthanide ion and the nucleus being observed.

-

θ is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide ion and the nucleus.

-

K is a constant that depends on the magnetic properties of the lanthanide ion and the temperature.

This geometric dependence is crucial, as it allows for the correlation of induced shifts with the three-dimensional structure of the molecule. Protons closer to the lanthanide ion will experience a larger shift.[8] The direction of the shift depends on the lanthanide ion used; europium (Eu³⁺) complexes typically induce downfield shifts, while praseodymium (Pr³⁺) complexes cause upfield shifts.[2]

// Invisible nodes for angle positioning node [style=invis, width=0, height=0]; p1 [pos="0.5,0.5!"]; p2 [pos="1.5,0.5!"]; p3 [pos="0.5,1.5!"]; edge [style=invis]; p1 -> p2 [label=""]; p1 -> p3 [label=""]; } dot Caption: Geometric relationship in the McConnell-Robertson equation.

The Contact Shift

The contact shift is a through-bond effect resulting from the delocalization of unpaired electron spin density from the lanthanide ion to the substrate's nuclei.[3] This mechanism is generally less significant for protons but can be more pronounced for other nuclei like ¹³C.[1][3] The contribution of the contact shift is dependent on the specific lanthanide ion and the nature of the chemical bonds between the ion and the substrate.[9]

Common Lanthanide Shift Reagents and Their Properties

The most effective LSRs are typically β-diketonate complexes of europium, praseodymium, and ytterbium.[2]

| Reagent Name | Common Abbreviation | Lanthanide Ion | Typical Shift Direction | Key Properties |

| Tris(dipivaloylmethanato)europium(III) | Eu(dpm)₃ | Europium (Eu³⁺) | Downfield | The first widely used LSR.[3] |

| Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) | Eu(fod)₃ | Europium (Eu³⁺) | Downfield | More soluble and a stronger Lewis acid than Eu(dpm)₃.[3] |

| Tris(dipivaloylmethanato)praseodymium(III) | Pr(dpm)₃ | Praseodymium (Pr³⁺) | Upfield | Induces shifts in the opposite direction to europium reagents. |

| Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) | Eu(hfc)₃ | Europium (Eu³⁺) | Downfield | A common chiral shift reagent for determining enantiomeric excess.[6] |

Quantitative Data: Lanthanide-Induced Shifts

The magnitude of the LIS is dependent on the substrate, the specific LSR used, and the molar ratio of LSR to the substrate. Below is a table of representative LIS values for the protons of 1-hexanol (B41254) upon addition of Eu(dpm)₃.

| Proton | Chemical Shift (δ) without LSR (ppm) | Lanthanide-Induced Shift (Δδ) with Eu(dpm)₃ (ppm) |

| H-1 | ~3.6 | 21.8 |

| H-2 | ~1.5 | 10.2 |

| H-3 | ~1.3 | 5.8 |

| H-4 | ~1.3 | 3.2 |

| H-5 | ~1.3 | 1.8 |

| H-6 | ~0.9 | 0.9 |

Data is illustrative and compiled from various sources for comparative purposes. The significant decrease in the induced shift with increasing distance from the hydroxyl group (the site of coordination) is evident.

Experimental Protocols

General Protocol for Spectral Simplification

-

Sample Preparation:

-

Dissolve a known amount of the substrate (typically 5-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃, CCl₄) in an NMR tube.

-

Crucially, the solvent must be anhydrous , as water will preferentially coordinate to the LSR, diminishing its effectiveness.[3] It is recommended to pass the solvent through a short column of activated alumina (B75360) to remove traces of water.

-

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate solution to serve as a reference.

-

LSR Addition:

-

Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

-

Add a small, measured aliquot of the LSR stock solution to the NMR tube containing the substrate. A typical starting point is a 0.1 molar equivalent of LSR to the substrate.

-

-

Spectral Acquisition: Acquire an NMR spectrum after each addition of the LSR.

-

Titration: Continue adding aliquots of the LSR stock solution and acquiring spectra until the desired spectral separation is achieved. It is important to track the movement of each peak with increasing LSR concentration to maintain correct assignments.[3]

Protocol for Determining Enantiomeric Excess

-

Sample Preparation: Prepare a solution of the racemic or enantioenriched substrate in a dry, aprotic deuterated solvent as described above.

-

Initial Spectrum: Obtain a reference NMR spectrum of the substrate.

-

Chiral LSR Addition: Add a small, accurately weighed amount of a chiral LSR (e.g., Eu(hfc)₃) to the NMR tube. The optimal molar ratio of CLSR to substrate often needs to be determined empirically but typically ranges from 0.2 to 1.0.

-

Spectral Acquisition: Acquire the NMR spectrum of the mixture. The formation of diastereomeric complexes should result in the splitting of one or more signals, with each peak of the new multiplet corresponding to one of the enantiomers.

-

Integration and Calculation:

-

Carefully integrate the areas of the separated signals corresponding to each enantiomer (Area_R and Area_S).

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

-

Limitations and Modern Alternatives

While powerful, LSRs have limitations:

-

Line Broadening: The paramagnetic nature of the LSR can lead to some broadening of the NMR signals, which can reduce resolution.[3]

-

Lewis Basic Site Requirement: The substrate must possess a Lewis basic functional group (e.g., -OH, -NH₂, C=O) to coordinate with the LSR.[3]

-

Moisture Sensitivity: LSRs are hygroscopic and their effectiveness is greatly reduced in the presence of water.[3]

For many routine structural elucidation tasks, modern high-field NMR instruments and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) have largely superseded the need for LSRs for spectral simplification. However, for the rapid and convenient determination of enantiomeric excess, chiral LSRs remain a highly valuable and accessible tool.[2]

Conclusion

The discovery of lanthanide shift reagents by Conrad C. Hinckley marked a significant milestone in the history of NMR spectroscopy. These reagents provided a simple and effective method for resolving complex spectra and, with the advent of chiral variants, for determining enantiomeric purity. While their application for routine spectral simplification has diminished with the rise of high-field NMR, their utility in specific applications, particularly in stereochemical analysis, ensures their continued relevance in the modern chemistry laboratory. A thorough understanding of their history, theoretical underpinnings, and practical application, as outlined in this guide, is essential for researchers and scientists seeking to leverage this powerful analytical tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mdpi.com [mdpi.com]

- 5. EuFOD - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. researchgate.net [researchgate.net]

- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: (+)-Europium Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] ((+)-Eu(tfc)3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral lanthanide complex, (+)-Europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate], commonly known as (+)-Eu(tfc)3. This compound is a valuable tool in stereochemical analysis, particularly as a chiral shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity.

Core Compound Data

The fundamental properties of this compound are summarized below. There is a noted discrepancy in the literature and commercial sources regarding the molecular formula and weight. The data presented here corresponds to the neutral complex where the camphor-based ligand is deprotonated upon coordination to the Europium(III) ion.

| Property | Value | Reference |

| Molecular Formula | C36H42EuF9O6 | [1][2] |

| Molecular Weight | 893.66 g/mol | [1][2] |

| Synonyms | Eu(facam)3, Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate], Tris(3-trifluoroacetyl-d-camphorato)europium(III) | [1] |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 195-198 °C | [3] |

| Optical Activity | [α]20/D +165° (c = 1% in chloroform) | [1] |

| Solubility | Soluble in chloroform; Insoluble in water | [3] |

| Primary Application | Chiral NMR Shift Reagent | [1] |

Experimental Protocols

Determination of Enantiomeric Excess using ¹H NMR Spectroscopy

This compound is primarily utilized to resolve the signals of enantiomers in NMR spectroscopy, allowing for the determination of their relative concentrations. The chiral environment created by the this compound complex upon interaction with a chiral analyte leads to the formation of diastereomeric complexes, which are non-superimposable and thus have distinct NMR spectra.

Materials:

-

Analyte of interest (racemic or enantiomerically enriched mixture)

-

This compound

-

Anhydrous NMR solvent (e.g., CDCl3, C6D6, CCl4)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the analyte in the chosen anhydrous NMR solvent at a known concentration (e.g., 10-20 mg in 0.5-0.7 mL).

-

Ensure all glassware and the NMR tube are thoroughly dried to prevent interference from water, which can compete with the analyte for coordination to the europium center.

-

-

Initial NMR Spectrum:

-

Acquire a standard ¹H NMR spectrum of the analyte solution before the addition of the shift reagent. This serves as a reference.

-

-

Addition of this compound:

-

Add a small, accurately weighed amount of this compound to the NMR tube containing the analyte solution. A starting point is typically a molar ratio of analyte to shift reagent of 10:1.

-

Gently agitate the tube to ensure complete dissolution of the shift reagent.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum after the addition of the shift reagent.

-

Observe the chemical shifts of the analyte's protons. The paramagnetic europium ion will induce significant shifts.

-

Look for the separation of signals corresponding to the two enantiomers. Protons closest to the site of interaction with the shift reagent will experience the largest induced shifts and are most likely to show separation.

-

-

Optimization:

-

If the signal separation is insufficient, incrementally add more this compound, acquiring a spectrum after each addition. Molar ratios up to 1:1 (analyte:shift reagent) may be necessary.

-

Monitor the spectra for optimal separation and minimal line broadening. Excessive amounts of the shift reagent can lead to significant signal broadening, which can hinder accurate integration.

-

The choice of solvent can also be critical; less polar solvents are often preferred as they do not compete as strongly for coordination with the shift reagent.

-

-

Quantification of Enantiomeric Excess (ee):

-

Once satisfactory separation of at least one pair of signals from the two enantiomers is achieved, carefully integrate these signals.

-

The enantiomeric excess can be calculated using the following formula: ee (%) = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using this compound as a chiral NMR shift reagent.

Caption: A flowchart of the experimental procedure for determining enantiomeric excess.

Concluding Remarks

This compound remains a powerful and effective tool for the stereochemical analysis of chiral molecules by NMR spectroscopy. Its ability to induce chemical shift differences between enantiomers provides a direct and quantitative method for determining enantiomeric purity, which is of critical importance in asymmetric synthesis and drug development. Proper experimental technique, particularly the exclusion of moisture and the optimization of the analyte-to-reagent ratio, is paramount for obtaining high-quality and reliable results.

References

Solubility of (+)-Eu(tfc)3 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Eu(tfc)3, a chiral lanthanide shift reagent, in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information and presents a generalized experimental protocol for the accurate determination of its solubility.

Core Compound Information

Compound Name: this compound, Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate] Synonyms: Eu(facam)3 CAS Number: 34830-11-0 Molecular Formula: C₃₆H₄₂EuF₉O₆ Molecular Weight: 893.66 g/mol

Solubility Data

Direct quantitative measurements of the maximum solubility of this compound in various organic solvents are not extensively reported in peer-reviewed journals or chemical databases. However, its utility as a nuclear magnetic resonance (NMR) shift reagent provides strong indications of its solubility characteristics. The compound is frequently used in nonpolar solvents, and its solubility is a prerequisite for such applications.

The following table summarizes the available solubility information for this compound and the closely related achiral analogue, Eu(fod)3, which is noted for its high solubility in nonpolar solvents.

| Solvent | Compound | Solubility (g/L) | Observations & Citations |

| Chloroform (CHCl₃) | This compound | ≥ 10 | A 1% (c=1) solution has been prepared for optical activity measurements, indicating a solubility of at least 10 g/L.[1] The compound is generally described as soluble in chloroform.[2][3] |

| Nonpolar Solvents | This compound | Data not available | The trifluoromethyl groups in the ligand enhance solubility in non-polar media.[4] |

| Water | This compound | Insoluble | The compound is described as insoluble in water.[3] |

| Organic Solvents | Eu(fod)3 | Data not available | Generally described as soluble in organic solvents.[5][6][7] |

| Nonpolar Solvents | Eu(fod)3 | Data not available | It is noted to be soluble in nonpolar solvents, even more so than related acetylacetone (B45752) complexes.[8] |

| Water | Eu(fod)3 | Insoluble | The compound is described as insoluble in water.[5][6][7] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

- This compound

- Selected organic solvent (e.g., chloroform)

- Analytical balance

- Scintillation vials or other suitable sealed containers

- Constant temperature shaker or incubator

- Syringe filters (chemically compatible with the solvent)

- Volumetric flasks

- UV-Vis spectrophotometer or other suitable analytical instrument (e.g., HPLC, ICP-MS)

2. Procedure:

3. Data Analysis and Reporting:

- Repeat the experiment at least three times to ensure reproducibility.

- Report the average solubility and the standard deviation.

- Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. 三[3-(三氟甲基羟亚甲基)-(+)-樟脑酸]铕 | Sigma-Aldrich [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 34830-11-0 CAS MSDS (EUROPIUM D-3-TRIFLUOROACETYLCAMPHORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy this compound [smolecule.com]

- 5. EU(FOD)3 | 17631-68-4 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. EUROPIUM (FOD)3 [chembk.com]

- 8. EuFOD - Wikipedia [en.wikipedia.org]

Thermal Stability of (+)-Eu(tfc)3 for High-Temperature Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (+)-Eu(tfc)3, also known as Europium(III) tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate]. Understanding the thermal properties of this chiral europium complex is critical for its application in high-temperature experiments, including its use as a chiral shift reagent in NMR spectroscopy and in the emerging field of luminescence thermometry. This document summarizes available quantitative data, presents detailed experimental protocols for thermal analysis, and visualizes a key high-temperature application workflow.

Core Concept: Thermal Stability of this compound

This compound is a lanthanide complex widely utilized for its unique spectroscopic properties. Its thermal stability is a crucial parameter that dictates its suitability for applications involving elevated temperatures. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in peer-reviewed literature, data from closely related compounds and material safety data sheets provide valuable insights into its thermal behavior.

Quantitative Thermal Data

The thermal stability of this compound can be inferred from its melting point and the decomposition behavior of analogous compounds. A summary of the available data is presented in the table below.

| Parameter | Value | Compound | Notes |

| Melting Point | 195-198 °C | Europium d-3-trifluoroacetylcamphorate | This compound is structurally very similar, if not identical, to this compound.[1] |

| Decomposition Temperature | ~200 °C | Eu(d-facam)3 | A closely related chiral europium complex, which was observed to decompose after 24 hours of heat treatment at 200°C.[2] |

| Thermal Stability of a Related Hybrid Material | Stable up to 200 °C for 24 hours | Eu(d-facam)3-TMAOAc | The enhanced stability highlights the influence of the coordination environment on the thermal properties of the europium complex.[2] |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized protocols for these experiments, adaptable for the analysis of air- and moisture-sensitive lanthanide complexes like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A TGA instrument capable of operating under a controlled atmosphere (e.g., nitrogen, argon) is required.

Methodology:

-

Sample Preparation: Due to the hygroscopic nature of many lanthanide complexes, handle this compound in a glovebox or a dry environment. Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a dry, inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual air and moisture.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of at least 600 °C to ensure complete decomposition. A typical heating rate is 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset temperature of decomposition is determined from the point of initial significant mass loss.

-

The resulting TGA curve will show the different stages of decomposition and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A DSC instrument with a controlled atmosphere capability.

Methodology:

-

Sample Preparation: In a dry environment, accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. The use of a hermetic pan is crucial to prevent the loss of any volatile components and to protect the sample from the atmosphere.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its expected melting point (e.g., 250 °C).

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating cycle is often performed to observe the behavior of the melt-quenched sample.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic peaks typically represent melting or other phase transitions. The peak onset temperature is generally reported as the melting point.

-

Exothermic peaks on the cooling curve indicate crystallization.

-

High-Temperature Application: Luminescence Lifetime Thermometry

A promising high-temperature application for europium complexes like this compound is in luminescence lifetime thermometry. The luminescence lifetime of Eu(III) ions can be highly sensitive to temperature changes, making these complexes valuable as molecular thermometers.

The following diagram illustrates the general workflow for a luminescence lifetime thermometry experiment.

References

- 1. 34830-11-0 CAS MSDS (EUROPIUM D-3-TRIFLUOROACETYLCAMPHORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Thermally stable and strongly emitted CPL in Eu(d-facam)3 hybrid solids with an alkylammonium salt - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Electronic Configuration and Oxidation State of Europium in (+)-Eu(tfc)₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of europium within the chiral coordination complex, (+)-Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate], commonly abbreviated as (+)-Eu(tfc)₃. This complex is a widely utilized lanthanide shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy for the resolution of enantiomeric mixtures. A fundamental understanding of the europium center's electronic configuration and oxidation state is critical for interpreting its chemical behavior, spectroscopic properties, and mechanism of action. This document details the electronic structure of the europium ion, presents spectroscopic data confirming its oxidation state, and outlines the experimental methodologies employed for its characterization.

Introduction to Europium and the (+)-Eu(tfc)₃ Complex

Europium (Eu) is a lanthanide element with the atomic number 63. Its chemistry is dominated by the +3 oxidation state, although a relatively stable +2 state is also accessible. This accessibility of two different oxidation states leads to rich magnetic and spectroscopic properties.[1][2]

The complex (+)-Eu(tfc)₃ is an enantiomerically pure organometallic compound.[3] It consists of a central europium ion coordinated by three molecules of the chiral ligand, 3-(trifluoromethylhydroxymethylene)-d-camphorato (tfc). The tfc ligand is a β-diketonate, which chelates to the europium ion through its two oxygen donor atoms.[4] The primary application of (+)-Eu(tfc)₃ is as a chiral lanthanide shift reagent (LSR) in NMR spectroscopy, where it forms diastereomeric complexes with chiral substrates, enabling the differentiation of enantiomeric signals.[5][6]

Electronic Configuration of Europium

Neutral Europium Atom

A neutral europium atom possesses 63 electrons. Its ground-state electronic configuration is:

[Xe] 4f⁷ 6s²

This configuration is notable for its half-filled 4f subshell, which confers a degree of electronic stability.

Europium Ion in (+)-Eu(tfc)₃

In coordination complexes, europium typically loses its outermost electrons to form a positive ion. The chemical nomenclature for (+)-Eu(tfc)₃, Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate], explicitly indicates that the europium center exists in the +3 oxidation state .[4]

To achieve this +3 state, the neutral europium atom loses its two valence 6s electrons and one electron from the 4f subshell.

-

Ionization Process: Eu → Eu³⁺ + 3e⁻

-

Initial Configuration (Eu): [Xe] 4f⁷ 6s²

-

Final Configuration (Eu³⁺): [Xe] 4f⁶

Therefore, the electronic configuration of the europium(III) ion within the (+)-Eu(tfc)₃ complex is [Xe] 4f⁶ .

Oxidation State Determination

The +3 oxidation state of europium in (+)-Eu(tfc)₃ is the most stable and is confirmed through various spectroscopic techniques. While the +2 oxidation state ([Xe] 4f⁷) is known for its stability due to a half-filled f-orbital, the formation of a stable complex with three anionic tfc ligands favors the higher +3 oxidation state.[1]

Evidence from Spectroscopy

Experimental techniques provide definitive evidence for the Eu(III) state.

-

Luminescence Spectroscopy: Europium(III) complexes are known for their characteristic sharp and intense luminescence emission peaks resulting from ⁴f-⁴f electronic transitions. These transitions, specifically from the excited ⁵D₀ state to the various ⁷Fⱼ (J = 0-4) ground states, are readily observable.[7] The presence of these distinct emission bands in the spectrum of a europium complex is a hallmark of the Eu(III) oxidation state. In contrast, Eu(II) complexes do not typically exhibit these sharp f-f emission lines in the visible region.[1][2]

-

Mössbauer Spectroscopy: ¹⁵¹Eu Mössbauer spectroscopy is a powerful tool for distinguishing between europium oxidation states. The isomer shift (δ) is highly sensitive to the s-electron density at the nucleus, which differs significantly between Eu²⁺ and Eu³⁺. Eu(III) complexes consistently exhibit isomer shifts in a narrow range around 0 mm s⁻¹, whereas Eu(II) complexes show shifts near -13 mm s⁻¹.[8] Studies on various Eu(III) β-diketone complexes confirm isomer shifts consistent with the +3 oxidation state.[9]

-

X-ray Photoelectron Spectroscopy (XPS): XPS measures the binding energies of core-level electrons. The binding energy of the Eu 3d electrons is indicative of the oxidation state. For Eu(III) compounds, the Eu 3d₅/₂ peak is typically observed at a binding energy of approximately 1134-1135 eV.[10][11] The detection of this peak for (+)-Eu(tfc)₃ would provide direct confirmation of the +3 oxidation state.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the electronic configuration and properties of europium and its ion in the (+)-Eu(tfc)₃ complex.

| Table 1: Electronic Configuration Data | |

| Species | Electronic Configuration |

| Neutral Europium (Eu) | [Xe] 4f⁷ 6s² |

| Europium Ion in (+)-Eu(tfc)₃ (Eu³⁺) | [Xe] 4f⁶ |

| Table 2: Spectroscopic Parameters for Europium Oxidation States | |

| Parameter | Eu(II) |

| Electronic Configuration | [Xe] 4f⁷ |

| ¹⁵¹Eu Mössbauer Isomer Shift (δ) | ~ -13 mm s⁻¹ |

| Characteristic Luminescence | Broad d-f emission (typically) |

| XPS Binding Energy (Eu 3d₅/₂) | ~ 1127 eV |

Logical Workflow: From Atom to Complex

The following diagram illustrates the logical progression from a neutral europium atom to the coordinated Eu(III) ion within the (+)-Eu(tfc)₃ complex.

References

- 1. Spectroscopic Characterization of the +3 and +2 Oxidation States of Europium in a Macrocyclic Tetraglycinate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic Characterization of the 3+ and 2+ Oxidation States of Europium in a Macrocyclic Tetraglycinate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Eu(tfc)3 | C36H45EuF9O6 | CID 11125815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. scielo.br [scielo.br]

- 8. Oxidation of europium with ammonium perfluorocarboxylates in liquid ammonia: pathways to europium( ii ) carboxylates and hexanuclear europium( iii ) f ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT04204A [pubs.rsc.org]

- 9. Study of the Mössbauer effect in europium(III) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Handling (+)-Eu(tfc)3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of (+)-Eu(tfc)3, also known as Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III). This compound is a chiral lanthanide shift reagent primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral molecules.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) |

| Synonyms | This compound, Eu(tfc)3, Europium(III) tris(3-trifluoroacetyl-d-camphorato) |

| CAS Number | 34830-11-0 |

| Molecular Formula | C₃₆H₄₂EuF₉O₆ |

| Molecular Weight | 893.66 g/mol |

| Appearance | Yellow-orange powder[1] |

| Solubility | Soluble in chloroform, insoluble in water[1] |

| Hygroscopicity | Hygroscopic[1] |

Hazard Identification and Classification

| Hazard Category | Classification and Statements |

| Acute Toxicity (Oral) | No data available for this compound. A study on Europium(III) chloride (EuCl₃·6H₂O) in rats established a No-Observed-Effect Level (NOEL) of 200 mg/kg/day.[2] At higher doses (1000 mg/kg), effects included decreased body weight gain and irritation of the stomach.[2] General lanthanide poisoning can cause symptoms such as writhing, incoordination, and labored breathing.[3] |

| Skin Corrosion/Irritation | May cause skin irritation.[4] |

| Eye Damage/Irritation | May cause eye irritation.[4] |

| Respiratory Irritation | May cause respiratory tract irritation.[4] |

| Chronic Toxicity | Limited evidence suggests that repeated or long-term exposure to europium compounds may have cumulative health effects.[3] |

GHS Hazard Pictograms: Not classified with specific pictograms in available SDS. However, based on potential irritation, an exclamation mark pictogram would be appropriate.

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place. This compound is hygroscopic and should be protected from moisture.[1]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. |

Accidental Release and Disposal

-

Spill Cleanup:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the spilled solid material, avoiding dust generation.

-

Place the collected material in a sealed container for disposal.

-

Clean the spill area with a wet cloth or paper towels.

-

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. It is generally considered chemical waste.

Biological Effects and Signaling Pathways

Specific studies on the signaling pathways affected by this compound are limited. However, the biological effects of europium ions (Eu³⁺) are known to be linked to their similarity to calcium ions (Ca²⁺). This allows Eu³⁺ to interfere with Ca²⁺-dependent cellular processes.

One of the primary mechanisms of lanthanide toxicity is the interaction with and blockage of calcium channels.[5] Europium ions can also inhibit the activity of certain enzymes, such as ATPases, which are crucial for cellular energy metabolism.[6][7]

References

- 1. Eu(tfc)3 – Wikipedia [de.wikipedia.org]

- 2. Toxicity study of europium chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Tris(trifluoromethylhydroxymethylene-d-camphorato)europium(III) | Fisher Scientific [fishersci.ca]

- 5. Europium- and Dysprosium-Ions as Probes for the Study of Calcium Binding Sites in Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]

- 7. scbt.com [scbt.com]

Methodological & Application

Determining Enantiomeric Excess in Alcohols using (+)-Eu(tfc)3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis, chiral drug development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a rapid and reliable method for this purpose. Among the various CSRs, the lanthanide complex (+)-Eu(tfc)3, also known as Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III), is a powerful tool for resolving the signals of enantiomers in a chiral substrate, such as an alcohol. This document provides detailed application notes and experimental protocols for the use of this compound in determining the enantiomeric excess of alcohols.

Principle of Chiral Discrimination

The fundamental principle behind the use of this compound lies in the formation of diastereomeric complexes between the chiral shift reagent and the enantiomers of the alcohol. The alcohol acts as a Lewis base, donating its lone pair of electrons from the hydroxyl group to the Lewis acidic europium center of the this compound. Since this compound is itself chiral, its interaction with the (R) and (S) enantiomers of the alcohol leads to the formation of two transient diastereomeric complexes. These diastereomeric complexes are not mirror images and thus have different physical properties, including distinct NMR spectra. This results in the separation of previously overlapping signals for the two enantiomers, allowing for their individual quantification. The magnitude of the separation in chemical shifts between the corresponding protons of the diastereomeric complexes is denoted as ΔΔδ.

Application Notes

Scope and Limitations:

This compound is effective for a wide range of primary, secondary, and tertiary alcohols. The degree of signal separation (lanthanide-induced shift, LIS) and the difference in the induced shifts between enantiomers (ΔΔδ) depend on several factors, including the structure of the alcohol, the proximity of the protons to the chiral center and the hydroxyl group, and the experimental conditions. For some substrates, achieving baseline separation of signals may require careful optimization of these conditions.

Choice of Solvent:

The choice of solvent is crucial for successful enantiomeric resolution. Non-polar, aprotic solvents are generally preferred as they do not compete with the alcohol for coordination to the europium center.[1] Carbon tetrachloride (CCl4) and deuterated chloroform (B151607) (CDCl3) are commonly used. Protic solvents or those with strong Lewis basicity should be avoided. The solvent must be strictly anhydrous, as water will readily coordinate to the shift reagent and diminish its effectiveness.[1]

Substrate and Reagent Purity:

Both the alcohol substrate and the this compound reagent should be of high purity and, most importantly, anhydrous. The presence of water or other coordinating impurities can significantly reduce the effectiveness of the chiral shift reagent. It is recommended to dry the NMR solvent over molecular sieves and to handle the this compound in a dry atmosphere (e.g., in a glovebox or under an inert gas).

Optimizing the Substrate-to-Reagent Ratio:

The molar ratio of this compound to the chiral alcohol is a critical parameter that must be optimized for each substrate. A common approach is to start with a racemic mixture of the alcohol and incrementally add the chiral shift reagent while monitoring the NMR spectrum.[1] This allows for the determination of the optimal ratio that provides the best separation of the enantiomeric signals without excessive line broadening. Typically, molar ratios ranging from 0.1 to 1.0 (reagent to substrate) are effective.

Experimental Protocols

Protocol 1: General Procedure for the Determination of Enantiomeric Excess

This protocol outlines the general steps for determining the enantiomeric excess of a chiral alcohol using this compound.

Materials:

-

Chiral alcohol sample

-

This compound (Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III))

-

Anhydrous deuterated solvent (e.g., CDCl3, CCl4)

-

NMR tubes and caps

-

Microsyringe or gas-tight syringe

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the chiral alcohol into a clean, dry NMR tube.

-

Add approximately 0.5-0.7 mL of the anhydrous deuterated solvent to the NMR tube and dissolve the sample completely.

-

-

Initial NMR Spectrum:

-

Acquire a standard ¹H NMR spectrum of the alcohol sample before the addition of the chiral shift reagent. This will serve as a reference.

-

-

Addition of this compound:

-

Prepare a stock solution of this compound in the same deuterated solvent or add small, accurately weighed portions of the solid reagent directly to the NMR tube.

-

For incremental addition, add a small aliquot (e.g., corresponding to 0.1 molar equivalents) of the this compound solution to the NMR tube.

-

-

NMR Analysis:

-

After each addition, cap the NMR tube, mix the contents thoroughly, and acquire a new ¹H NMR spectrum.

-

Monitor the spectrum for the separation of signals corresponding to the two enantiomers. Protons closest to the chiral center and the hydroxyl group are typically most affected.

-

-

Optimization:

-

Continue the incremental addition of this compound until baseline separation of at least one pair of signals is achieved. Avoid adding a large excess of the reagent, as this can lead to significant line broadening and a decrease in resolution.

-

-

Data Analysis:

-

Once optimal separation is achieved, carefully integrate the areas of the two resolved signals corresponding to the R and S enantiomers. Let the integration values be I_R and I_S.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(I_R - I_S) / (I_R + I_S)| * 100

-

Protocol 2: Determination of Enantiomeric Excess of 1-Phenylethanol (B42297)

This protocol provides a specific example for determining the enantiomeric excess of 1-phenylethanol.

Materials:

-

1-Phenylethanol (racemic standard and/or sample of unknown ee)

-

This compound

-

Anhydrous CDCl3

-

NMR tubes and caps

-

Microsyringe

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of racemic 1-phenylethanol (approx. 20 mg) in anhydrous CDCl3 (0.6 mL) in an NMR tube.

-

-

Initial Spectrum:

-

Record the ¹H NMR spectrum. The quartet of the methine proton (CH-OH) and the doublet of the methyl group (CH3) are of particular interest.

-

-

Titration with this compound:

-

Incrementally add a solution of this compound (e.g., 10 mg/mL in CDCl3) to the NMR tube.

-

After each addition (e.g., 0.1 molar equivalents), acquire a new spectrum.